Cas no 177614-70-9 (D-Alanine-3,3,3-N-t-Boc-d)

D-Alanine-3,3,3-N-t-Boc-d is a protected derivative of D-alanine, featuring a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This modification enhances stability and prevents unwanted side reactions during peptide synthesis, making it a valuable intermediate in the production of chiral peptides and peptidomimetics. The Boc group is easily removable under mild acidic conditions, allowing for selective deprotection in multi-step syntheses. Its high purity and defined stereochemistry ensure reproducibility in research and pharmaceutical applications. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and the development of bioactive molecules requiring precise stereochemical control.
D-Alanine-3,3,3-N-t-Boc-d structure
D-Alanine-3,3,3-N-t-Boc-d structure
Product Name:D-Alanine-3,3,3-N-t-Boc-d
CAS No:177614-70-9
MF:C8H15NO4
MW:192.227487802505
CID:137590
PubChem ID:16052265
Update Time:2025-08-05

D-Alanine-3,3,3-N-t-Boc-d Chemical and Physical Properties

Names and Identifiers

    • D-Alanine-3,3,3-d3,N-[(1,1-dimethylethoxy)carbonyl]- (9CI)
    • (+/-)-N-(tert-Butoxycarbonyl)-2-methylaziridine
    • (R)-tert-butyl 2-methylaziridine-1-carboxylate
    • 1-Aziridinecarboxylic acid, 2-methyl-, 1,1-dimethylethyl ester
    • AGN-PC-002ATT
    • AK137121
    • KB-80872
    • N-(t-butyloxycarbonyl)-2-methylaziridine
    • N-(t-butyloxycarbonyl)-D-[3,3,3-(2)H]alanine
    • N-tert-Butoxycarbonyl-2-methylaziridine
    • t-boc-D-[(2)H3]alanine
    • D-Alanine-d3-N-t-BOC
    • D-ALANINE-3,3,3-D3-N-T-BOC
    • D-Alanine-3,3,3-N-t-Boc-d
    • D98172
    • HY-Y1164S
    • (2R)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • 177614-70-9
    • CS-0438020
    • D-Alanine-3,3,3-d3,N-[(1,1-dimethylethoxy)carbonyl]-(9ci)
    • MS-23040
    • AKOS015911224
    • D-Alanine-3,3,3-N-t-Boc-d3
    • Inchi: 1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3
    • InChI Key: QVHJQCGUWFKTSE-YXLFGOCJSA-N
    • SMILES: O(C(N[C@@H](C(=O)O)C([2H])([2H])[2H])=O)C(C)(C)C

Computed Properties

  • Exact Mass: 192.119
  • Monoisotopic Mass: 192.119
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6A^2
  • XLogP3: 0.9

Experimental Properties

  • PSA: 75.63000
  • LogP: 1.37510

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D-Alanine-3,3,3-N-t-Boc-d Suppliers

Amadis Chemical Company Limited
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(CAS:177614-70-9)D-Alanine-3,3,3-N-t-Boc-d
Order Number:A1014666
Stock Status:in Stock
Quantity:10mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:16
Price ($):219.0
Email:sales@amadischem.com

Additional information on D-Alanine-3,3,3-N-t-Boc-d

D-Alanine-3,3,3-N-t-Boc-d: A Comprehensive Overview

D-Alanine-3,3,3-N-t-Boc-d (CAS No. 177614-70-9) is a specialized amino acid derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is a derivative of D-alanine, a naturally occurring amino acid, with a unique substitution pattern at the nitrogen atom. The N-t-Boc group (tert-butyloxycarbonyl) is a well-known protecting group in peptide synthesis, making this compound particularly valuable in the construction of complex peptide structures. The stereochemistry of the compound is defined by the D configuration at the alpha carbon and the specific substitution pattern at the nitrogen atom.

The structure of D-Alanine-3,3,3-N-t-Boc-d is characterized by its chiral center at the alpha carbon and the presence of three methyl groups on the nitrogen atom. This substitution pattern not only imparts unique chemical properties but also enhances its stability and reactivity in various synthetic reactions. Recent studies have highlighted its potential as a building block in the synthesis of bioactive molecules, including peptide-based drugs and natural product mimics.

One of the most notable applications of D-Alanine-3,3,3-N-t-Boc-d is in peptide synthesis. The N-t-Boc group serves as an excellent protecting group due to its stability under basic conditions and ease of removal under acidic conditions. This makes it ideal for use in solid-phase peptide synthesis (SPPS), where precise control over the sequence and stereochemistry of amino acids is crucial. The compound's ability to tolerate harsh reaction conditions without undergoing unwanted side reactions further enhances its utility in this context.

Recent advancements in medicinal chemistry have also explored the use of D-Alanine-3,3,3-N-t-Boc-d in the development of novel therapeutic agents. Its unique structure allows for the creation of peptidomimetics with enhanced pharmacokinetic properties, such as improved bioavailability and reduced susceptibility to enzymatic degradation. For instance, researchers have utilized this compound to design inhibitors for proteolytic enzymes, which are implicated in various pathological conditions including cancer and neurodegenerative diseases.

In addition to its role in peptide synthesis and drug discovery, D-Alanine-3,3,3-N-t-Boc-d has found applications in materials science. Its chiral centers and functional groups make it a promising candidate for the development of chiral catalysts and asymmetric synthesis reagents. Recent studies have demonstrated its potential as a chiral auxiliary in enantioselective reactions, enabling the construction of complex chiral molecules with high enantiomeric excess.

The synthesis of D-Alanine-3,3,3-N-t-Boc-d involves a multi-step process that typically begins with the isolation or synthesis of D-alanine. Subsequent steps involve functionalization at the nitrogen atom to introduce the t-Boc group while maintaining the stereochemistry at the alpha carbon. These steps require careful optimization to ensure high yields and purity of the final product.

From an analytical standpoint, D-Alanine-3,3,N-t-Boc-d can be characterized using a variety of techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into its molecular structure and purity, ensuring that it meets rigorous quality standards for use in research and development settings.

In conclusion,D-Alanine-3,N,N,N-triisopropylcarbonyl-D-alaninyl group has emerged as a versatile building block in modern organic chemistry. Its unique combination of stereochemistry and functional groups makes it an invaluable tool for researchers across diverse disciplines ranging from drug discovery to materials science. As ongoing research continues to uncover new applications for this compound,CAS No 177614 70 9 will undoubtedly play an increasingly important role in advancing our understanding of complex chemical systems.

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Amadis Chemical Company Limited
(CAS:177614-70-9)D-Alanine-3,3,3-N-t-Boc-d
A1014666
Purity:99%
Quantity:10mg
Price ($):219.0
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